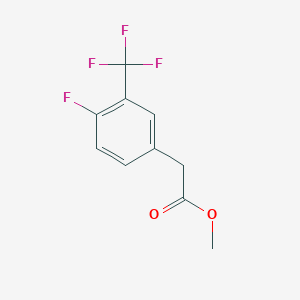

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester

概要

説明

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester is an organic compound with the molecular formula C10H8F4O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (4-Fluoro-3-trifluoromethylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acid catalysts can reduce the environmental impact and improve the sustainability of the process.

化学反応の分析

Acid-Catalyzed Hydrolysis

The ester undergoes hydrolysis in acidic conditions to form the corresponding carboxylic acid. A typical protocol involves:

-

Conditions : 1 N H₂SO₄, reflux (110°C), 8–12 hours

-

Product : (4-Fluoro-3-trifluoromethylphenyl)acetic acid

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis with KOH or NaOH produces the carboxylate salt:

-

Conditions : 10% KOH in ethanol, reflux (80°C), 4–6 hours

-

Product : Potassium salt of (4-Fluoro-3-trifluoromethylphenyl)acetic acid

-

Notes : Subsequent acidification with HCl regenerates the free acid

Nucleophilic Substitution at the Aromatic Ring

The electron-withdrawing trifluoromethyl and fluoro groups activate the phenyl ring for nucleophilic aromatic substitution (NAS).

Esterification and Transesterification

The methyl ester group participates in transesterification under alkaline conditions:

-

Reagent : Ethanol, K₂CO₃ (cat.), reflux (78°C), 10 h

-

Product : Ethyl (4-fluoro-3-trifluoromethylphenyl)acetate

Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions:

-

Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid, K₂CO₃, DMF/H₂O (3:1), 80°C

-

Product : Biaryl derivatives (e.g., 4′-fluoro-3′-(trifluoromethyl)biphenyl-4-ylacetic acid methyl ester)

Oxidation of the Ester Group

Reduction of the Aromatic Ring

-

Reagent : H₂ (1 atm), Pd/C (10 wt%), ethanol, RT

-

Product : Partially saturated cyclohexane derivatives (minor pathway)

-

Notes : Limited utility due to steric hindrance from CF₃ group

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A series of derivatives, including (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester, were synthesized and tested for their fungicidal activity. These compounds exhibited significant activity against various fungal strains, indicating their potential as new antifungal agents . The structure-activity relationship (SAR) studies demonstrated that the introduction of fluorine atoms enhances the bioactivity of these compounds, making them more effective against resistant strains .

Pharmaceutical Development

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their improved metabolic stability and bioactivity. The incorporation of fluorine into drug molecules often leads to enhanced pharmacokinetic properties and increased potency . The compound is being investigated for its role in developing new therapeutic agents that target specific biological pathways, particularly those related to inflammation and infection .

Agrochemical Applications

Pesticide Formulations

The compound has been explored as a potential active ingredient in pesticide formulations. Its unique chemical structure allows for modifications that can enhance efficacy against pests while minimizing environmental impact. Research indicates that fluorinated analogs can improve the selectivity and potency of agrochemicals, making them more effective at lower concentrations .

Herbicide Development

In agricultural research, this compound is being evaluated for its herbicidal properties. Studies have shown that its derivatives can effectively inhibit weed growth without adversely affecting crop yield, highlighting its potential as a selective herbicide .

Material Science

Polymer Chemistry

The compound is also being investigated for its application in polymer chemistry. Fluorinated compounds like this compound can be used to modify the properties of polymers, such as increasing their thermal stability and chemical resistance. These modifications are crucial for developing advanced materials used in coatings, adhesives, and other industrial applications .

Case Study 1: Antifungal Efficacy

A study evaluated a series of this compound derivatives against Candida species. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antifungals, suggesting a promising avenue for treatment options in fungal infections .

Case Study 2: Herbicide Development

Research conducted on the herbicidal activity of fluorinated phenyl acetic acids demonstrated that modifications to the structure could lead to compounds with enhanced selectivity towards target weeds while exhibiting lower toxicity to non-target species. This study emphasized the importance of structural modifications in achieving desired herbicidal effects .

作用機序

The mechanism by which (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the formation of the corresponding acid and alcohol. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.

類似化合物との比較

Similar Compounds

(4-Fluoro-3-trifluoromethylphenyl)acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

(4-Fluoro-3-trifluoromethylphenyl)acetic acid: The free acid form of the compound.

(4-Fluoro-3-trifluoromethylphenyl)methanol: The alcohol derivative.

Uniqueness

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

生物活性

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester, a fluorinated aromatic compound, has garnered attention for its potential biological activities. This compound, characterized by the presence of both fluorine and trifluoromethyl groups, exhibits unique chemical properties that influence its biological interactions. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

The molecular formula of this compound is C10H8F4O2. The presence of fluorine atoms significantly enhances the compound's lipophilicity and metabolic stability, which can lead to increased bioactivity compared to non-fluorinated analogs.

Structure-Activity Relationships (SAR)

Studies have demonstrated that the introduction of fluorine atoms into organic compounds can substantially alter their biological activity. For example, SAR analyses have shown that compounds with a trifluoromethyl group at the para-position of the phenolic ring exhibit increased potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts .

Table 1: Summary of SAR Findings

| Compound Structure | EC50 (μM) | Observations |

|---|---|---|

| Unsubstituted Phenyl | 22 | Poor potency |

| 4-Fluoro-substituted Phenyl | 1.2 | Significant increase in potency (18-fold) |

| 3-Methyl with 4-Fluoro | 0.35 | Dramatic shift in potency (34-fold) |

| Trifluoromethyl substitution | 1.1 | Enhanced activity over methyl substitution |

Antimicrobial Activity

Recent studies have explored the fungicidal properties of fluorinated compounds, including derivatives of this compound. Research indicated that these compounds exhibit notable antifungal activity against various strains, highlighting their potential as agricultural fungicides .

Case Studies

- Fungicidal Activity : A study published in Scientific Reports examined the synthesis and biological evaluation of several fluorinated phenylacetic acid derivatives. The findings revealed that certain derivatives showed promising antifungal activity, suggesting that the trifluoromethyl group plays a crucial role in enhancing efficacy against fungal pathogens .

- Toxicity Studies : Investigations into the toxicological profile of organofluorine compounds have raised concerns regarding their environmental persistence and bioaccumulation. The mechanisms of toxicity are often linked to metabolic pathways disrupted by the presence of fluorinated moieties . For instance, compounds similar to this compound have been shown to inhibit critical enzymes in metabolic pathways, leading to adverse biological effects.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate fluoro-substituted phenols with acetic anhydride or acetic acid derivatives under controlled conditions. Various methods have been reported to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions .

特性

IUPAC Name |

methyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJGRSBZNBYCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。